Topical Patidegib vs. Vehicle: Reduction in New BCC Formation in Gorlin Syndrome
In a Phase 2 clinical trial, topical application of patidegib gel significantly reduced the formation of new surgically-eligible basal cell carcinomas (BCCs) compared to a vehicle gel in patients with Gorlin syndrome [1].
| Evidence Dimension | Prevention of new facial BCC formation (over 6 months) |
|---|---|
| Target Compound Data | 0.4 new tumors per patient; 16% of patients developed a new facial BCC |
| Comparator Or Baseline | 1.4 new tumors per patient; 60% of patients developed a new facial BCC |
| Quantified Difference | Patidegib group developed 3.5-fold fewer new tumors. A 73% relative reduction in the proportion of patients developing new BCCs. |
| Conditions | Phase 2, randomized, double-blind, vehicle-controlled trial in patients with Gorlin syndrome; patidegib topical gel (2% or 4%) applied twice daily to the face for 6 months. |
Why This Matters
This demonstrates a significant, quantitative reduction in disease burden for a condition where the standard of care involves repeated, disfiguring surgeries, providing a clear therapeutic advantage for a topical agent over vehicle control.
- [1] PellePharm Presents New Data in BCC. Practical Dermatology. 2018 Jun 7. View Source
